![molecular formula C8H6BrCl3 B6253786 1-(1-bromoethyl)-2,3,4-trichlorobenzene CAS No. 168482-78-8](/img/no-structure.png)
1-(1-bromoethyl)-2,3,4-trichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-bromoethyl)-2,3,4-trichlorobenzene” is a halogenated organic compound, specifically a brominated and chlorinated derivative of benzene . It likely has applications in organic synthesis .
Synthesis Analysis
While the exact synthesis of “1-(1-bromoethyl)-2,3,4-trichlorobenzene” is not available, similar compounds like 1-bromoalkanes are typically prepared by free-radical addition of hydrogen bromide to the 1-alkene .Molecular Structure Analysis
The molecular structure of “1-(1-bromoethyl)-2,3,4-trichlorobenzene” would likely consist of a benzene ring with a bromoethyl group attached to one carbon and three chlorine atoms attached to the other three carbons .Chemical Reactions Analysis
Again, while specific reactions for “1-(1-bromoethyl)-2,3,4-trichlorobenzene” are not available, similar compounds like 1-bromoalkanes are known to undergo reactions such as nucleophilic substitution and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-bromoethyl)-2,3,4-trichlorobenzene” would likely be similar to those of other halogenated benzene derivatives. For example, it would likely be a colorless liquid, soluble in organic solvents, and have a relatively high boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2,3,4-trichlorobenzene involves the reaction of 1,2,4-trichlorobenzene with 1-bromoethane in the presence of a strong base.", "Starting Materials": [ "1,2,4-trichlorobenzene", "1-bromoethane", "strong base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1,2,4-trichlorobenzene to a reaction flask", "Add 1-bromoethane to the reaction flask", "Add a strong base (e.g. potassium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS RN |
168482-78-8 |
Product Name |
1-(1-bromoethyl)-2,3,4-trichlorobenzene |
Molecular Formula |
C8H6BrCl3 |
Molecular Weight |
288.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.